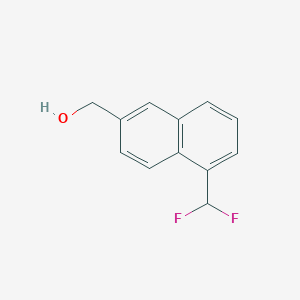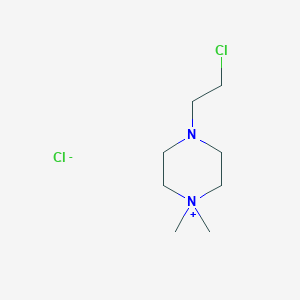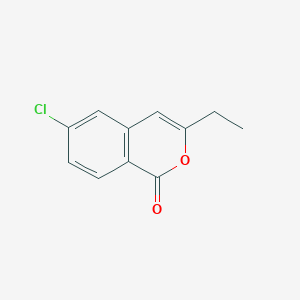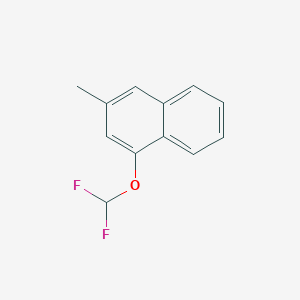
3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in green plants, fungi, and bacteria
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one can be achieved through several methods. This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as Lewis acids like aluminum chloride and zinc chloride .
Industrial Production Methods
Industrial production of this compound often utilizes green chemistry principles to minimize environmental impact. Methods such as using green solvents and catalysts are employed to ensure sustainable production . Additionally, one-pot synthesis methods, which combine multiple reaction steps into a single process, are also used to enhance efficiency and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions
3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.
Major Products
Applications De Recherche Scientifique
3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit catabolic enzymes such as hyaluronidase and collagenase, preserving the integrity of connective tissues . Additionally, its antioxidant properties help neutralize free radicals, reducing oxidative stress and preventing cellular damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6,7-Trihydroxy-2H-chromen-2-one: Another hydroxycoumarin with similar antioxidant properties.
7-Hydroxy-4-methyl-2H-chromen-2-one: Known for its antimicrobial and anti-inflammatory activities.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: Exhibits sweet taste and is used in flavoring.
Uniqueness
3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one stands out due to its unique combination of hydroxyl groups at positions 3, 6, and 7, which contribute to its potent antioxidant and therapeutic properties . This structural arrangement enhances its ability to interact with various biological targets, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H8O5 |
|---|---|
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
3,6,7-trihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-4-5-2-6(11)7(12)3-8(5)15-10(14)9(4)13/h2-3,11-13H,1H3 |
Clé InChI |
MEXVDPUMANAGEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11892553.png)

![8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one](/img/structure/B11892556.png)




![Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]-](/img/structure/B11892581.png)




